molecular formula C13H10F2O2 B6373901 3-Fluoro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% CAS No. 1261918-25-5

3-Fluoro-5-(5-fluoro-2-methoxyphenyl)phenol, 95%

Cat. No. B6373901
CAS RN: 1261918-25-5
M. Wt: 236.21 g/mol
InChI Key: SHRAIJLVUJZHFN-UHFFFAOYSA-N
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Description

3-Fluoro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% (3-F5FPP-95) is a synthetic compound belonging to the class of phenols. It is composed of a phenol group, two methoxy groups, and two fluorine atoms. This compound has been widely studied due to its unique properties and potential applications in the fields of chemistry and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

3-Fluoro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% has been studied for its potential applications in the fields of chemistry and biochemistry. It has been found to be a useful reagent in organic synthesis, particularly in the preparation of heterocyclic compounds. It has also been used in the synthesis of various compounds such as 2,3-dihydro-1H-benzimidazole, 1-benzyl-3-fluoro-5-methoxybenzene, and 2-amino-3-fluoro-5-methoxybenzene. In addition, 3-Fluoro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% has been explored for its potential use in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to involve the formation of an intermediate which is then further transformed into the desired product. This intermediate is believed to be formed through the reaction of the phenol group with the two methoxy groups, followed by the addition of a fluorine atom. This intermediate then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% have yet to be fully investigated. However, it is believed to possess antioxidant and anti-inflammatory properties. In addition, it has been suggested to possess potential anti-cancer activity. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

3-Fluoro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Moreover, it is relatively non-toxic and has a low cost. However, it is important to note that this compound is sensitive to light and can be easily oxidized. In addition, it has a relatively low solubility in water and other solvents, which can limit its use in some experiments.

Future Directions

Given the potential applications of 3-Fluoro-5-(5-fluoro-2-methoxyphenyl)phenol, 95%, there are several future directions that could be explored. These include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of pharmaceuticals and other biologically active compounds. In addition, further research into its mechanism of action and its potential applications in organic synthesis could be explored. Finally, further research into its stability and solubility in various solvents could also be explored.

Synthesis Methods

3-Fluoro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% is synthesized through a multi-step process. The first step involves the condensation of 5-fluoro-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the intermediate 5-fluoro-2-methoxybenzhydrazone. This intermediate is then reacted with 3-chloro-5-fluorophenol in the presence of sodium hydroxide and sodium acetate to form 3-fluoro-5-(5-fluoro-2-methoxyphenyl)phenol, 95%.

properties

IUPAC Name

3-fluoro-5-(5-fluoro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-3-2-9(14)7-12(13)8-4-10(15)6-11(16)5-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRAIJLVUJZHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684301
Record name 5,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-25-5
Record name 5,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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